

XRD Analysis of PDMAT-Deposited TaN Films

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Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

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The table below summarizes the key characteristics of TaN films deposited via Atomic Layer Deposition (ALD) using PDMAT, as identified through XRD analysis.

Property / Aspect	Findings from XRD & Related Analysis	Experimental Context (Source)
Crystalline Phases	Identification of cubic TaN (c-TaN) and orthorhombic Ta₃N₅ (o-Ta₃N₅) [1].	Thin films on dense SiO ₂ and nanoporous SiOCH substrates [1].
Phase Determinants	Substrate surface chemistry and the presence of a TaO_y seed layer [1].	Comparative study on different silica-based substrates [1].
Microstructure	Polycrystalline nature confirmed by Transmission Electron Microscopy (TEM) [2].	25 nm TaN film on Ti-6Al-4V substrate for dental implants [2].
Primary Application	Used as a diffusion barrier in microelectronics [1] and for enhanced corrosion resistance [2].	Not applicable

Detailed Experimental Protocols

The methodologies from the research are detailed below.

ALD Deposition of TaN using PDMAT

This is the foundational process for creating the films analyzed by XRD.

- **Precursor & Reactant:** Pentakis(dimethylamido)tantalum (PDMAT, $\text{Ta}(\text{N}(\text{CH}_3)_2)_5$) is used as the tantalum source. Ammonia (NH_3) is typically used as the reactant and nitrogen source [1] [2].
- **Process Parameters:** Deposition is performed on various substrates (e.g., SiO_2 , Ti-6Al-4V). One cited process for a dental implant coating was carried out at **250°C** [2].
- **Key Consideration:** The reducing power of NH_3 is sometimes insufficient to fully reduce PDMAT, which can lead to the formation of the highly resistive o- Ta_3N_5 phase instead of the desired metallic c-TaN [1].

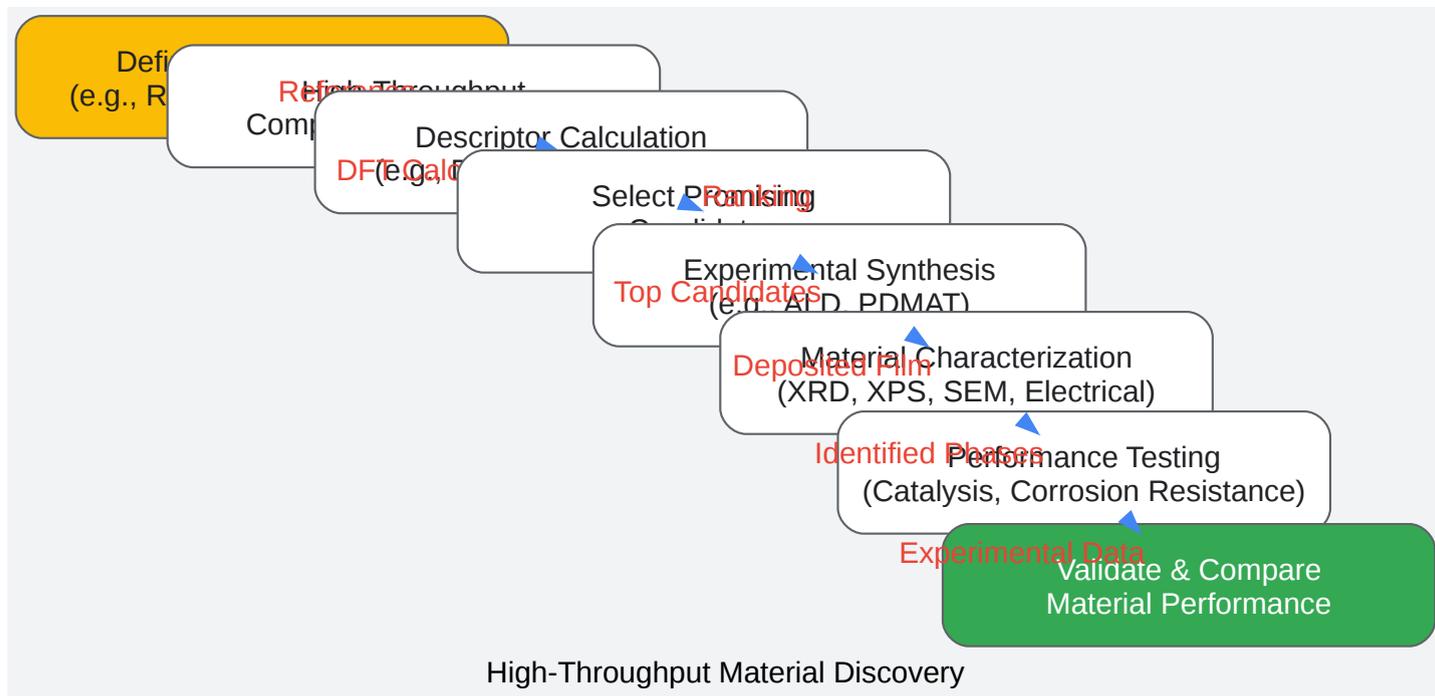
XRD Analysis for Phase Identification

This protocol describes how XRD is used to characterize the deposited films.

- **Objective:** To identify the crystalline phases present in the TaN film (e.g., c-TaN vs. o- Ta_3N_5) and analyze the film's microstructure [1].
- **Procedure:**
 - **Measurement:** The diffraction pattern (intensity vs. 2θ angle) is collected from the sample.
 - **Phase Identification:** The measured pattern is compared to reference patterns from crystallographic databases (e.g., ICDD PDF) to identify the present phases. The coexistence of multiple phases is common [1].
 - **Microstructural Analysis:** Analysis of peak broadening can be used to estimate crystallite size and microstrain within the film [3].

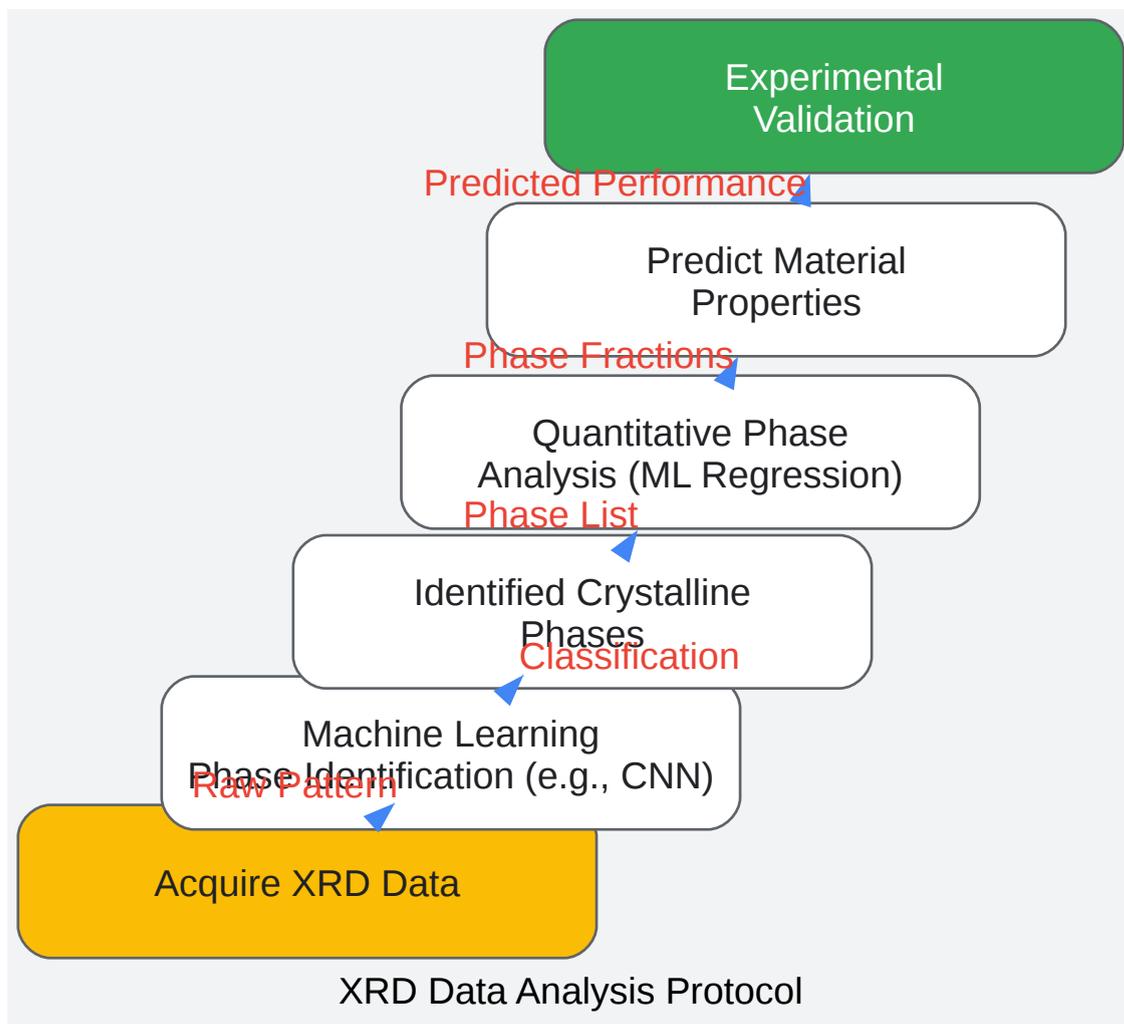
Research Workflow and Data Analysis

The following diagram illustrates the integrated computational-experimental screening protocol used in materials science research for discovering and characterizing new materials, such as bimetallic catalysts, which shares similarities with the process of developing and optimizing PDMAT-deposited films.



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The diagram below specifically outlines the workflow for the XRD data analysis protocol, from data acquisition to phase identification and property prediction, which is central to characterizing materials like PDMAT-deposited films.



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References

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2. Atomic layer deposition of TaN thin film on Ti-6Al-4V ... [sciencedirect.com]
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